molecular formula C9H8BrF3O2 B1449658 1-(2-Bromoethoxy)-2-trifluoromethoxybenzene CAS No. 627902-11-8

1-(2-Bromoethoxy)-2-trifluoromethoxybenzene

Cat. No. B1449658
CAS RN: 627902-11-8
M. Wt: 285.06 g/mol
InChI Key: BNUKKRVANQMSGD-UHFFFAOYSA-N
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Description

“1-(2-Bromoethoxy)-2-bromobenzene” is a compound that is used in laboratory chemicals . It has a molecular formula of C8H8Br2O and a molecular weight of 279.96 g/mol . It is a liquid that can darken during storage .


Molecular Structure Analysis

The molecular structure of “1-(2-Bromoethoxy)-2-bromobenzene” includes a benzene ring with bromoethoxy groups attached . The SMILES string representation is BrCCOC1=CC=CC=C1Br .


Physical And Chemical Properties Analysis

“1-(2-Bromoethoxy)-2-bromobenzene” has a melting point of 35.0°C to 36.0°C and a boiling point of 160.0°C to 162.0°C (16.0 mmHg) . It has a density of 0.917 at 25 °C .

Scientific Research Applications

Synthesis and Chemical Intermediates

  • 1-(2-Bromoethoxy)-4-nitrobenzene, a derivative closely related to 1-(2-Bromoethoxy)-2-trifluoromethoxybenzene, is used as an intermediate in the synthesis of dofetilide, a medication for arrhythmia treatment. This compound is prepared through the Williamson Reaction, with specific considerations given to reaction temperature, solvent, time, and proportions (Zhai Guang-xin, 2006).

Halogenation Studies

  • Research on the controlled chlorination of trifluoromethoxybenzene, which shares structural similarities with 1-(2-Bromoethoxy)-2-trifluoromethoxybenzene, has led to the production of various chlorinated derivatives. These studies also reveal insights into the thermal stability and chemical behavior of these compounds, which can be relevant for similar compounds like 1-(2-Bromoethoxy)-2-trifluoromethoxybenzene (F. Herkes, 1977).

Organometallic Chemistry

  • The compound has potential applications in organometallic chemistry, as seen in studies involving similar fluorinated compounds. For instance, reactions involving fluorocarbons and metal ions have been explored, providing insights into the complexation behavior and NMR characteristics of such compounds (H. Plenio, J. Hermann, Ralph Diodone, 1997).

Organic Synthesis Applications

  • In the realm of organic synthesis, related compounds are used in regiospecific and halogenation reactions. These studies offer valuable information on the synthesis of various functionalized benzene derivatives, which may include compounds similar to 1-(2-Bromoethoxy)-2-trifluoromethoxybenzene (C. Heiss, M. Schlosser, 2003).

Insecticidal Research

  • There is evidence of insecticidal applications, as seen in the synthesis and evaluation of related bromoethoxy compounds. For instance, 1-(2-bromoethoxy)-2-phenylbenzene, a structurally similar compound, has demonstrated larvicidal activity against Aedes aegypti (Yina Pájaro et al., 2017).

Environmental and Safety Research

  • Studies on brominated hydrocarbons, which include compounds like 1-(2-Bromoethoxy)-2-trifluoromethoxybenzene, are crucial in understanding the environmental impact and safety aspects of their use, especially in contexts like flame retardants and their disposal in incinerators (Catherine S Evans, B. Dellinger, 2003).

Safety and Hazards

“1-(2-Bromoethoxy)-2-bromobenzene” may cause respiratory irritation, serious eye irritation, skin irritation, and can be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling this chemical .

Future Directions

While specific future directions for “1-(2-Bromoethoxy)-2-trifluoromethoxybenzene” are not available, a related compound “1-Bromo-2-(2-methoxyethoxy)ethane” has been used in the synthesis of pigments for two-photon excited fluorescence microscopy and a squarine dye, which exhibits a selective fluorogenic response towards zinc cation .

properties

IUPAC Name

1-(2-bromoethoxy)-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O2/c10-5-6-14-7-3-1-2-4-8(7)15-9(11,12)13/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUKKRVANQMSGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCBr)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethoxy)-2-trifluoromethoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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